N-[3-(Difluoromethyl)-2-methylphenyl]benzenecarboximidoyl chloride
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Overview
Description
N-[3-(Difluoromethyl)-2-methylphenyl]benzenecarboximidoyl chloride is a chemical compound known for its unique structure and properties. It contains a difluoromethyl group, which is a significant functional group in medicinal chemistry due to its ability to enhance the metabolic stability and lipophilicity of molecules. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Difluoromethyl)-2-methylphenyl]benzenecarboximidoyl chloride typically involves the reaction of 3-(difluoromethyl)-2-methylaniline with benzenecarboximidoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Difluoromethyl)-2-methylphenyl]benzenecarboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reaction conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.
Scientific Research Applications
N-[3-(Difluoromethyl)-2-methylphenyl]benzenecarboximidoyl chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(Difluoromethyl)-2-methylphenyl]benzenecarboximidoyl chloride involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The compound may also participate in covalent bonding with target molecules, resulting in the formation of stable complexes that modulate biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Trifluoromethyl)-2-methylphenyl]benzenecarboximidoyl chloride: This compound contains a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in reactivity and biological activity.
N-[3-(Methyl)-2-methylphenyl]benzenecarboximidoyl chloride: This compound lacks the fluorine atoms, resulting in different chemical and physical properties.
Uniqueness
N-[3-(Difluoromethyl)-2-methylphenyl]benzenecarboximidoyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct properties such as increased metabolic stability and lipophilicity. These characteristics make it a valuable compound in the development of pharmaceuticals and other specialty chemicals.
Properties
CAS No. |
61708-36-9 |
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Molecular Formula |
C15H12ClF2N |
Molecular Weight |
279.71 g/mol |
IUPAC Name |
N-[3-(difluoromethyl)-2-methylphenyl]benzenecarboximidoyl chloride |
InChI |
InChI=1S/C15H12ClF2N/c1-10-12(15(17)18)8-5-9-13(10)19-14(16)11-6-3-2-4-7-11/h2-9,15H,1H3 |
InChI Key |
DTZZRBJJPFQYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=C(C2=CC=CC=C2)Cl)C(F)F |
Origin of Product |
United States |
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